3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside
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Overview
Description
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside: This compound is characterized by its complex structure, which includes a trimethoxyphenyl group and a disaccharide moiety composed of apiofuranosyl and glucopyranosyl units . It is known for its various biological activities, including anti-inflammatory, antibacterial, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside typically involves the glycosylation of 3,4,5-trimethoxyphenol with a suitable glycosyl donor . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources, such as plants in the Fabaceae family . The extraction process typically includes grinding the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound . Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential therapeutic effects . It has shown promise in inhibiting the growth of cancer cells, reducing inflammation, and combating bacterial infections .
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate . Its anti-inflammatory and antitumor properties make it a candidate for the development of new treatments for diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals . Its unique structure and biological activities make it a valuable starting material for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl 6-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranoside: This compound has a similar structure but includes a trihydroxybenzoyl group instead of the apiofuranosyl unit.
3,4,5-Trimethoxyphenyl 6-O-pentopyranosyl-beta-D-glucopyranoside: This compound features a pentopyranosyl group instead of the apiofuranosyl unit.
Uniqueness: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is unique due to its specific combination of the trimethoxyphenyl group and the disaccharide moiety . This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C20H30O13 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12?,13?,14?,15?,17?,18?,19?,20-/m1/s1 |
InChI Key |
CKGKQISENBKOCA-JDPDQWFGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C([C@](CO3)(CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
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